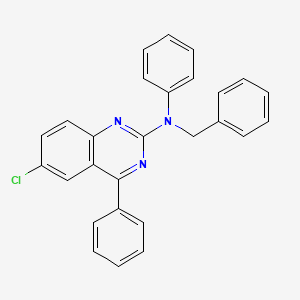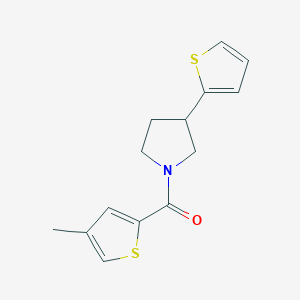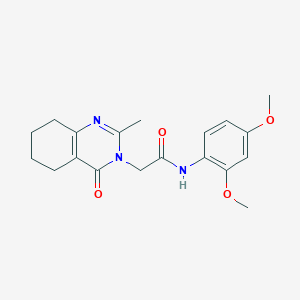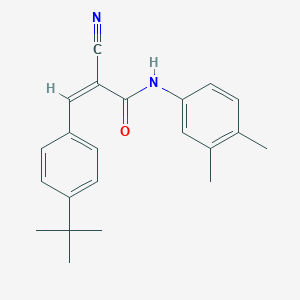![molecular formula C20H23NO2 B2737770 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396885-10-1](/img/structure/B2737770.png)
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is also known as BPN14770 and has shown promising results in scientific research applications.
Mecanismo De Acción
BPN14770 works by inhibiting the activity of PDE4D, which results in increased cAMP levels in the brain. cAMP is a signaling molecule that plays a crucial role in the regulation of various cellular processes, including memory and learning. By increasing cAMP levels, BPN14770 enhances the signaling pathways involved in memory and learning, leading to improved cognitive function.
Biochemical and Physiological Effects:
BPN14770 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. BPN14770 has been found to be well-tolerated and has a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. It has also been found to be well-tolerated and has a favorable pharmacokinetic profile. However, one of the limitations of BPN14770 is that it has only been tested in animal models, and further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research and development of BPN14770. One direction is to further investigate its efficacy and safety in humans. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPN14770 may have applications in the treatment of other cognitive disorders such as schizophrenia and depression. Further studies are needed to fully understand the potential of BPN14770 in these areas.
Conclusion:
In conclusion, BPN14770 is a promising compound that has shown potential in scientific research applications. It is a selective inhibitor of PDE4D and has been found to improve cognitive function and memory in animal models. It also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While further studies are needed to determine its efficacy and safety in humans, BPN14770 represents a promising candidate for further development.
Métodos De Síntesis
The synthesis of BPN14770 involves the reaction of 4-bromo-1-biphenyl with N-(3-cyclopropyl-3-hydroxypropyl)acetamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BPN14770 as a white solid with a high purity.
Aplicaciones Científicas De Investigación
BPN14770 has shown promising results in scientific research applications. It has been found to be a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. BPN14770 has been shown to increase cAMP levels in the brain, which leads to improved cognitive function and memory in animal models. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(18-10-11-18)12-13-21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19,22H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSMYKAEQOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2737689.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2737691.png)
![2-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2737694.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2737699.png)

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)
